molecular formula C20H24O4 B3942782 4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B3942782
M. Wt: 328.4 g/mol
InChI Key: OURGENADILWNDO-UHFFFAOYSA-N
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Description

4-Butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a butyl group at position 4, a methyl group at position 8, and a 2-oxocyclohexyloxy moiety at position 6. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-butyl-8-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-3-4-7-14-12-19(22)24-20-13(2)17(11-10-15(14)20)23-18-9-6-5-8-16(18)21/h10-12,18H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURGENADILWNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves several steps. One common method includes the reaction of 4-butyl-8-methyl-2H-chromen-2-one with 2-oxocyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chromen-2-one compounds exhibit significant anticancer properties. Specifically, 4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial in treating chronic inflammatory diseases. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines, thereby potentially reducing inflammation-related symptoms .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It has been observed to protect neuronal cells from oxidative stress and neurotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

The antioxidant properties of this compound have been characterized, showing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for preventing cellular damage and may contribute to its neuroprotective effects .

Polymer Chemistry

In material science, the compound's unique structure allows it to be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable in developing advanced materials .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development .
Study 2Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines; implications for chronic disease treatment .
Study 3NeuroprotectionProtection against oxidative stress; potential application in neurodegenerative diseases .
Study 4Material ScienceEnhanced mechanical properties in polymer matrices; potential for advanced material applications .

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s activity and physicochemical properties are influenced by substituents at positions 4, 7, and 7. Below is a comparison with structurally related coumarin derivatives:

Compound Name Substituents (Positions) Key Properties/Activities Reference
4-Butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one 4-butyl, 8-methyl, 7-(2-oxocyclohexyloxy) Hypothesized enzyme inhibition potential (inferred from analogs) N/A
7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7b) 4-propyl, 7-(thiadiazolyloxy) MAO-B inhibition (IC₅₀: 0.89 μM), high selectivity
4-Butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one 4-butyl, 8-methyl, 7-(4-methoxybenzyloxy) Unknown activity; structural analog
8-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7k) 4-propyl, 8-methyl, 7-(thiadiazolyloxy) MAO-B inhibition (IC₅₀: 1.02 μM), moderate yield (46.8%)
8-Acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one 3-butyl, 4-methyl, 7-(4-chlorobenzyloxy) Antimicrobial potential (unverified)

Key Observations :

  • Position 7 Substitution : The 2-oxocyclohexyloxy group in the target compound introduces a cyclic ketone, differing from the thiadiazolyloxy (e.g., 7b, 7k ) or benzyloxy groups (e.g., ). This moiety may influence steric interactions and hydrogen-bonding capacity in enzyme-binding pockets.
  • Position 8 Substitution : Methyl groups (as in the target and compound 7k ) reduce steric hindrance compared to bulkier substituents like acetyl ().
Physicochemical Properties
  • Melting Points : Thiadiazolyloxy-substituted coumarins (e.g., 7b: 150°C; 7k: 110–112°C ) have lower melting points than benzyloxy analogs (e.g., ), suggesting reduced crystallinity due to bulkier substituents.
  • Solubility : The 2-oxocyclohexyloxy group’s cyclic ketone may improve aqueous solubility compared to purely hydrophobic substituents (e.g., benzyloxy).

Biological Activity

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, a synthetic organic compound belonging to the coumarin class, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 438028-25-2
Molecular Formula C20H24O4
Molecular Weight 328.4022 g/mol

Anticancer Activity

Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, studies indicate that this compound may inhibit the proliferation of various cancer cell lines. In particular, it has shown promising results against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.

In a comparative study, the compound's IC50 values were evaluated against these cell lines. The results indicated that this compound exhibits a potent inhibitory effect on MCF-7 cells with an IC50 value of approximately 9.54μM9.54\,\mu M, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
  • Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and metastasis, including cyclooxygenase (COX) enzymes, leading to reduced inflammation and tumor progression .
  • DNA Interaction : The compound may intercalate with DNA, disrupting cellular processes essential for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this coumarin derivative has also been investigated for its antimicrobial effects. Studies have shown that it possesses significant antibacterial activity against various strains of bacteria, making it a candidate for further development in infectious disease management .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of coumarin derivatives, including this compound. Key findings include:

StudyFindings
Konc et al. (2021) The compound showed strong activity against MCF-7 cells with an IC50 of 9.54μM9.54\,\mu M.
Becerra et al. (2021) Demonstrated potential for selective inhibition of tumor-associated isoforms while sparing normal cells .
Venkata Sairam et al. (2016) Highlighted the broad spectrum of biological activities exhibited by coumarin derivatives, including anti-inflammatory and antibacterial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Reactant of Route 2
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4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

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